![molecular formula C15H22O5 B1244794 Epi-dihydrophaseic acid](/img/structure/B1244794.png)
Epi-dihydrophaseic acid
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Overview
Description
Epi-dihydrophaseic acid is a cyclic ether that is phaseic acid in which the keto group has been reduced to the corresponding alcohol such that the two hydroxy groups are on the same side of the 6-membered ring. It is a cyclic ether, a tertiary alcohol, a secondary alcohol, a 6-hydroxy monocarboxylic acid and an alpha,beta-unsaturated monocarboxylic acid. It derives from a phaseic acid.
Scientific Research Applications
Sweetness in Wines
Epi-dihydrophaseic acid-3'-O-β-glucopyranoside (epi-DPA-G) contributes notably to the sweet taste of dry wines. A new LC-FTMS method was developed for quantifying epi-DPA-G in wines, revealing its presence in various red wine vintages and contributing to wine quality assessment (Fayad, Cretin, & Marchal, 2019).
Role in Fruit Maturation
In sweet cherries, epi-dihydrophaseic acid, along with other ABA metabolites, was quantified at different stages of fruit development. It appears to play a role in fruit maturation, with its levels changing significantly during this process (Setha, Kondo, Hirai, & Ohigashi, 2005). Similar findings were observed in mangoes, where epi-DPA concentrations coincided with ABA levels, suggesting a role in inducing mango maturation (Kondo, Sungcome, Setha, & Hirai, 2004).
Involvement in Apple Fruit Development
Epi-DPA was quantified in apples during various stages of fruit development. It may be a major metabolite of phaseic acid in apple pulp, indicating its involvement in the ripening process (Setha, Kondo, Hirai, & Ohigashi, 2004).
Isolation from Avocado Seeds
Epi-dihydrophaseic acid β-d-glucoside was isolated from avocado seeds. It represents a potential link in abscisic acid metabolism in plants, showing the diverse natural sources and metabolic pathways of epi-DPA (Ramos, Jerz, Villanueva, López-Dellamary, Waibel, & Winterhalter, 2004).
Biotransformation in Litchi Pericarp
Epi-DPA was produced via biotransformation in litchi pericarp using Aspergillus awamori. It exhibited significant anticancer activity and antioxidant properties (Lin, He, Jiang, Wu, Wang, Wu, Sun, Dandan, Qu, & Yang, 2014).
Discovery in Carthamus tinctorius Florets
Epi-DPA glucosides were discovered in the florets of Carthamus tinctorius, with one compound showing anti-adipogenesis activity, potentially useful in obesity treatment (Baek, Lee, Yi, Yu, Lee, Ko, Pang, & Kim, 2020).
properties
Product Name |
Epi-dihydrophaseic acid |
---|---|
Molecular Formula |
C15H22O5 |
Molecular Weight |
282.33 g/mol |
IUPAC Name |
(2Z,4E)-5-[(1R,3R,5R,8S)-3,8-dihydroxy-1,5-dimethyl-6-oxabicyclo[3.2.1]octan-8-yl]-3-methylpenta-2,4-dienoic acid |
InChI |
InChI=1S/C15H22O5/c1-10(6-12(17)18)4-5-15(19)13(2)7-11(16)8-14(15,3)20-9-13/h4-6,11,16,19H,7-9H2,1-3H3,(H,17,18)/b5-4+,10-6-/t11-,13-,14-,15+/m1/s1 |
InChI Key |
XIVFQYWMMJWUCD-FJBUYRLMSA-N |
Isomeric SMILES |
C/C(=C/C(=O)O)/C=C/[C@@]1([C@@]2(C[C@H](C[C@]1(OC2)C)O)C)O |
Canonical SMILES |
CC(=CC(=O)O)C=CC1(C2(CC(CC1(OC2)C)O)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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